molecular formula C17H14FN3O4S2 B2703069 2-fluoro-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzene-1-sulfonamide CAS No. 921794-02-7

2-fluoro-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzene-1-sulfonamide

Cat. No.: B2703069
CAS No.: 921794-02-7
M. Wt: 407.43
InChI Key: BLQCZMJLZKHJJC-UHFFFAOYSA-N
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Description

2-fluoro-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzene-1-sulfonamide is a sulfonamide derivative featuring a pyridazine ring substituted with a methanesulfonyl group and a 2-fluorobenzenesulfonamide moiety.

Properties

IUPAC Name

2-fluoro-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O4S2/c1-26(22,23)17-11-10-15(19-20-17)12-6-8-13(9-7-12)21-27(24,25)16-5-3-2-4-14(16)18/h2-11,21H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLQCZMJLZKHJJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzene-1-sulfonamide typically involves multiple steps, including the formation of the pyridazine ring, introduction of the fluorine atom, and sulfonamide formation. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction employs palladium catalysts and boron reagents under mild conditions, making it suitable for the synthesis of complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This includes selecting appropriate catalysts, solvents, and reaction conditions to scale up the process efficiently. The use of continuous flow reactors and automated systems can further enhance the production efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other substituents under specific conditions.

    Oxidation and Reduction: The sulfonamide group can be oxidized or reduced to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions to form larger molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) and appropriate catalysts.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the sulfonamide group.

Scientific Research Applications

2-fluoro-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-fluoro-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The fluorine atom and sulfonamide group can interact with enzymes and receptors, modulating their activity. The pyridazine ring may also play a role in binding to biological targets, influencing the compound’s overall effect.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups: Compound 17 (4-nitrophenyl) achieves a high yield (94%) compared to compound 16 (4-dimethylaminophenyl, 66%), suggesting electron-withdrawing groups enhance reaction efficiency in hydrazine-based syntheses .
  • Heterocyclic Modifications: The triazole-containing compound 22 (68% yield) and quinazolinone derivative (47.1% COX-2 inhibition at 20 μM) highlight the impact of fused heterocycles on biological activity .
  • Fluorine Position : The target compound’s 2-fluoro substitution (vs. 3-fluoro in BF38027) may alter steric interactions in biological targets, though direct activity comparisons are unavailable .

Pharmacological and Physicochemical Comparisons

Table 2: Pharmacological and Physicochemical Profiles
Compound Name Molecular Weight LogP (Predicted) Key Biological Activity Reference
4-{[2-(5-sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethyl]amino}benzene-1-sulfonamide 341.38 1.2 Enzyme inhibition (oxadiazole)
4-[(E)-2-{3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide 449.46 3.5 COX-2 inhibition (47.1% at 20 μM)
BF38027 407.44 2.8
Target Compound ~414.46* ~2.5* Hypothesized enzyme/receptor binding

Notes:

  • *Predicted values based on structural analogs.
  • The quinazolinone derivative’s higher LogP (3.5) correlates with improved membrane permeability, a critical factor in COX-2 inhibition .
  • The methanesulfonyl group in the target compound may enhance solubility compared to morpholine-substituted analogs (e.g., 2-fluoro-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide, MW 414.46) .

Biological Activity

2-Fluoro-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzene-1-sulfonamide is a synthetic organic compound that belongs to the class of fluorinated benzamides. Its unique structure, which incorporates both fluorine and methanesulfonyl groups, suggests potential biological activities relevant to medicinal chemistry and pharmacology. This article provides a detailed overview of the compound's biological activity, including mechanisms of action, experimental findings, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyValue
IUPAC NameThis compound
Molecular FormulaC18H16F N3O3S
Molecular Weight373.39 g/mol
CAS NumberNot available

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the fluorine atom enhances lipophilicity, potentially improving membrane permeability and bioavailability. The methanesulfonyl group may facilitate interactions with target proteins through hydrogen bonding or electrostatic interactions.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered physiological responses.
  • Receptor Modulation : Interaction with receptor sites can alter signaling pathways, impacting various biological processes.

Biological Activity Studies

Recent studies have investigated the effects of sulfonamide derivatives on cardiovascular function, highlighting their potential therapeutic roles.

Case Study: Cardiovascular Effects

A study assessing the impact of various sulfonamide derivatives, including compounds structurally similar to this compound, utilized an isolated rat heart model to evaluate changes in perfusion pressure and coronary resistance. The experimental design included:

GroupCompoundDose
IControl (Krebs-Henseleit solution only)-
IIThis compound0.001 nM
III4-(2-aminoethyl)-benzenesulfonamide0.001 nM
IV2-hydrazinocarbonyl-benzenesulfonamide0.001 nM
V4-[3-(4-nitrophenyl)-ureido]-benzenesulfonamide0.001 nM

The results demonstrated a significant decrease in perfusion pressure with increasing doses of the tested sulfonamides, indicating their potential as cardiovascular agents by modulating vascular tone and resistance.

Comparative Analysis with Other Sulfonamides

Comparative studies have shown that various sulfonamide derivatives exhibit differing degrees of biological activity. Below is a summary table comparing key findings:

CompoundEffect on Perfusion PressureMechanism of Action
This compoundDecreased perfusion pressureEnzyme inhibition
4-(2-aminoethyl)-benzenesulfonamideSignificant decreaseCalcium channel interaction
2-hydrazinocarbonyl-benzenesulfonamideModerate decreaseReceptor blockade

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